3-azido-1-methyl-1H-pyrazole
Description
Contextual Significance of Pyrazole (B372694) Core Structures in Synthetic Organic Chemistry
Pyrazoles are a well-established class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. semanticscholar.org This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole derivatives having been developed as therapeutic agents. semanticscholar.org The pyrazole ring system is also integral to the fields of agrochemicals, dyes, and materials science, where its unique electronic and structural properties are harnessed for a variety of applications, including as semiconductors and organic light-emitting diodes. semanticscholar.org The versatility of the pyrazole core lies in its stability and the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.
The Azide (B81097) Functional Group as a Strategic Chemical Handle
The azide functional group (-N₃) is a compact, high-energy moiety that serves as a versatile and strategic tool in organic synthesis. nih.gov Its utility stems from its ability to participate in a wide array of chemical transformations, most notably the 1,3-dipolar cycloaddition reaction. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of 1,2,3-triazole rings under mild conditions. beilstein-journals.orgsci-hub.se This reaction has found extensive application in drug discovery, bioconjugation, and materials science due to its high yield, broad substrate scope, and tolerance of various functional groups. Furthermore, the azide group can be readily converted into other important functionalities, such as amines via reduction, providing further synthetic flexibility. nih.gov
Establishing 3-Azido-1-methyl-1H-pyrazole's Role as a Versatile Synthetic Intermediate
The combination of the pyrazole core and the azide functional group in a single molecule, as in this compound, creates a powerful and versatile synthetic intermediate. This compound leverages the inherent properties of both moieties, offering a gateway to a diverse range of more complex heterocyclic structures. The primary synthetic utility of this compound lies in its application as a building block for the synthesis of pyrazole-triazole hybrids through cycloaddition reactions. beilstein-journals.org These hybrid structures are of significant interest in medicinal chemistry due to their potential biological activities. beilstein-journals.org
The general synthetic route to 3-azidopyrazoles involves the diazotization of the corresponding 3-aminopyrazole (B16455), followed by treatment with an azide source, such as sodium azide. semanticscholar.org A more recent approach involves the cleavage of a triazene (B1217601) protecting group to unmask the azide functionality. beilstein-journals.org
While detailed research findings specifically for this compound are not extensively documented in publicly available literature, its chemical behavior and synthetic potential can be inferred from studies on closely related azidopyrazole derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅ | uni.lu |
| Molecular Weight | 123.12 g/mol | uni.lu |
| InChIKey | JDGKRZROWYQPDL-UHFFFAOYSA-N | uni.lu |
| Canonical SMILES | CN1C=CC(=N1)N=[N+]=[N-] | uni.lu |
Due to the limited availability of specific experimental data for this compound, the following table presents spectroscopic data for its constitutional isomer, 5-azido-1-methyl-1H-pyrazole, to provide representative values for this class of compounds.
Table 2: Representative Spectroscopic Data for an Isomer (5-Azido-1-methyl-1H-pyrazole)
| Technique | Key Data | Source |
| Infrared (IR) Spectroscopy | νmax/cm⁻¹ 2126 (N₃, νas) | psu.edu |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃) | δH 7.40 (1H, d, J 2.25, H-3), 6.08 (1H, d, J 2.25, H-4), 3.74 (3H, s, Me) | psu.edu |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (75.4 MHz, CDCl₃) | δC 139.2 (C-3), 138.3 (C-5), 94.5 (C-4), 35.1 (Me) | psu.edu |
The primary application of azidopyrazoles like this compound is in the synthesis of 1,2,3-triazole-linked pyrazole derivatives via CuAAC reactions. The table below provides representative yields for such reactions with various alkynes, demonstrating the versatility of this synthetic approach.
Table 3: Representative Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of Azidopyrazoles
| Azidopyrazole Reactant | Alkyne Reactant | Product | Yield (%) | Source |
| Generic 3-Azidopyrazole | Phenylacetylene | 1,4-Disubstituted Pyrazole-Triazole | >90 (for N-substituted pyrazoles) | beilstein-journals.org |
| Generic 3-Azidopyrazole | Electron-poor Alkyne | 1,4-Disubstituted Pyrazole-Triazole | High | beilstein-journals.org |
| Generic 3-Azidopyrazole | Electron-rich Alkyne | 1,4-Disubstituted Pyrazole-Triazole | High | beilstein-journals.org |
| Generic 3-Azidopyrazole | Sterically Demanding Alkyne | 1,4-Disubstituted Pyrazole-Triazole | High | beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5N5 |
|---|---|
Molecular Weight |
123.12 g/mol |
IUPAC Name |
3-azido-1-methylpyrazole |
InChI |
InChI=1S/C4H5N5/c1-9-3-2-4(7-9)6-8-5/h2-3H,1H3 |
InChI Key |
JDGKRZROWYQPDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 3 Azido 1 Methyl 1h Pyrazole and Its Precursors
Pyrazole (B372694) Ring Formation Strategies Relevant to the 1-Methylpyrazole Core
The construction of the N1-methylated pyrazole ring is a foundational step. Methodologies can be broadly categorized into those that build the ring through cycloaddition reactions and those that construct it from acyclic precursors in de novo syntheses.
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for constructing the five-membered pyrazole ring. orientjchem.org These reactions typically involve a 1,3-dipole reacting with a dipolarophile. For the synthesis of N1-substituted pyrazoles, 1,3-dipolar cycloaddition of diazo compounds with alkynes is a common and effective method. nih.govscispace.com
A notable approach involves the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. acs.org This method allows for the direct formation of substituted pyrazoles with high regioselectivity under mild conditions, using air as a green oxidant. acs.org Similarly, visible-light-induced aerobic oxidation can generate azomethine imines from N1-substituted pyrazolidine-3-ones, which then undergo in-situ [3+2] cycloaddition with ynones. researchgate.net The choice of reactants is crucial for regioselectivity; for instance, the reaction of diazo compounds with electron-deficient alkynes typically yields highly functionalized pyrazoles. researchgate.net
Interactive Table: Examples of Cycloaddition Reactions for Pyrazole Synthesis
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Key Feature |
|---|---|---|---|
| N,N-disubstituted hydrazines | Alkynoates | Cu₂O, air | High atom economy and regioselectivity. acs.org |
| Azomethine imines (from pyrazolidine-3-ones) | Ynones | Visible light, Copper catalyst | Utilizes aerobic oxidation. researchgate.net |
| Diazo compounds | Alkynes | Catalyst-free or metal-catalyzed | A fundamental and versatile route to pyrazoles. nih.govacs.org |
De novo synthesis, primarily through the condensation of a hydrazine (B178648) with a 1,3-dielectrophile, remains a cornerstone of pyrazole synthesis. scispace.commdpi.com To obtain the 1-methyl-1H-pyrazole core, methylhydrazine is the key reagent. The reaction of methylhydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic and widely used method. mdpi.combeilstein-journals.org
A significant challenge in this approach is controlling the regioselectivity, as the reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can produce a mixture of two regioisomeric pyrazoles. beilstein-journals.org However, specific substrates can favor the formation of one isomer. For example, a practical one-step synthesis for a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) and methylhydrazine, with subsequent separation of the isomers. acs.org
An alternative to direct condensation is the regioselective N-alkylation of a pre-formed pyrazole ring. sci-hub.st This involves treating a 3-substituted pyrazole with an alkylating agent. For instance, 3-nitropyrazole can be selectively methylated at the N1 position under basic conditions (e.g., K₂CO₃ in DMSO), providing a direct precursor to 3-amino-1-methyl-1H-pyrazole after reduction. sci-hub.st
Targeted Introduction of the Azido (B1232118) Moiety
Once the 1-methyl-1H-pyrazole scaffold is in hand, the next critical phase is the regioselective installation of the azido group at the C3 position. This is most commonly achieved by converting a C3-amino group into the desired azide (B81097).
The most prevalent method for introducing an azido group onto an aromatic ring is through the diazotization of a primary amine, followed by substitution with an azide salt. The precursor for this reaction, 3-amino-1-methyl-1H-pyrazole, is a known intermediate. fishersci.at
The process begins with the diazotization of the 3-amino-1-methyl-1H-pyrazole using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C). researchgate.netmdpi.com This reaction forms a transient 1-methyl-1H-pyrazole-3-diazonium salt. google.comgoogle.com This diazonium salt is then treated with a source of azide ions, typically sodium azide (NaN₃), which displaces the dinitrogen moiety to yield 3-azido-1-methyl-1H-pyrazole. This Sandmeyer-type reaction is generally high-yielding and highly regioselective, as the transformation occurs specifically at the site of the original amino group. mdpi.com
An alternative and innovative route to azidopyrazoles involves the cleavage or fragmentation of a more complex precursor, such as a pyrazolyltriazene. beilstein-journals.orgbeilstein-journals.org This method avoids the direct handling of potentially unstable diazonium salts in some contexts.
In this approach, a 3-aminopyrazole (B16455) derivative is first converted into a stable 3-(3,3-dialkyltriaz-1-en-1-yl)pyrazole. beilstein-journals.org This is achieved by generating the diazonium salt from the aminopyrazole and then adding a secondary amine, such as diisopropylamine. beilstein-journals.org The resulting triazene (B1217601) acts as a protected form of the diazo group. The azido group can then be generated in situ through the acid-mediated cleavage of the triazene in the presence of an azide source like trimethylsilyl (B98337) azide (TMS-N₃). This procedure cleaves the triazene, releasing the azide to form the 3-azidopyrazole derivative, which can then be used immediately in a subsequent reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This one-pot strategy enhances safety by avoiding the isolation of potentially hazardous azide intermediates. beilstein-journals.org
The success of synthesizing this compound with high purity relies heavily on the regioselective synthesis of its direct precursor, 3-amino-1-methyl-1H-pyrazole. The azidation step itself—the conversion of the amino group to an azido group via diazotization—is inherently regioselective. mdpi.com Therefore, optimization efforts are concentrated on the formation of the correctly substituted aminopyrazole.
There are two primary pathways to ensure the correct regiochemistry:
Condensation with Methylhydrazine: Using a symmetrical 1,3-dicarbonyl compound in the initial condensation with methylhydrazine will yield a single pyrazole product. If an unsymmetrical precursor is used, careful reaction control and purification are necessary to isolate the desired 1,3-substituted isomer from the 1,5-substituted isomer. beilstein-journals.org
Regioselective N-Methylation: An alternative strategy involves starting with a 3-substituted pyrazole, such as 3-nitropyrazole or 3-aminopyrazole, and performing a regioselective methylation. Studies have shown that N-alkylation of 3-substituted pyrazoles can be directed to the N1 position with high selectivity by carefully choosing the base and solvent system, with K₂CO₃ in DMSO being an effective combination. sci-hub.st Subsequent functional group transformations, such as the reduction of a nitro group to an amine, provide the required 3-amino-1-methyl-1H-pyrazole precursor. sci-hub.st
This precursor-centric approach ensures that the amino group is correctly positioned at C3, guaranteeing that the subsequent diazotization and azidation yield the desired this compound isomer.
Synthetic Challenges and Purity Enhancement
The synthesis of this compound, a versatile heterocyclic building block, involves multi-step processes that present several challenges. The primary route involves the diazotization of its precursor, 1-methyl-1H-pyrazol-3-amine, followed by the introduction of the azido group. Optimizing reaction conditions to overcome synthetic hurdles and enhance the purity of the final product is a key focus of research in this area.
Synthetic Challenges
A significant challenge in the synthesis of this compound lies in the stability of the intermediates and the hazardous nature of the reagents. The precursor, 1-methyl-1H-pyrazol-3-amine, is synthesized from various starting materials, and its own synthesis can present difficulties, such as controlling regioselectivity during the methylation step, which can produce a mixture of isomers. google.combeilstein-journals.org
Diazotization and Azide Introduction:
The conversion of 1-methyl-1H-pyrazol-3-amine to the corresponding diazonium salt is a critical step fraught with challenges. Diazonium salts are often unstable and can decompose rapidly, even at low temperatures. tandfonline.combeilstein-journals.org This necessitates strict temperature control, typically between 0°C and 5°C, to prevent degradation and the formation of unwanted byproducts. google.comtandfonline.com
The subsequent reaction with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMS-N₃), introduces the energetic azido group. beilstein-journals.org Azide compounds are potentially explosive and must be handled with extreme care. nih.gov The reaction can also lead to the formation of side products, such as triazenes, which complicate the purification process. beilstein-journals.orgbeilstein-journals.org To mitigate the risks associated with isolating potentially hazardous azide intermediates, one-pot procedures have been developed. beilstein-journals.org These methods generate and consume the azide in situ, improving safety and often streamlining the workflow. beilstein-journals.org
One study explored an alternative route using triazene precursors. beilstein-journals.org 3-Amino-pyrazoles were converted to more stable 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole intermediates. The azido group was then introduced by cleaving the triazene with reagents like trimethylsilyl azide and trifluoroacetic acid. beilstein-journals.org However, this method also presented challenges, as the stability of the triazene functionality could hinder the cleavage step, especially for certain regioisomers. beilstein-journals.org
Purity Enhancement
Achieving high purity of this compound and its precursors is essential for their application in further synthesis, particularly in medicinal chemistry where impurities can have significant consequences.
Optimization of Reaction Conditions:
| Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| N-methyl-3-amino-pyrazole | 1. HCl, NaNO₂ 2. KI | 0-5 | 4 | 81.0 | Not specified | google.com |
| 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester | 1. AcOH, HCl, NaNO₂ 2. EtOH | <5 | 0.5 (diazotization) | Not specified | Not specified | tandfonline.com |
| 4-halo-1-methyl-1H-pyrazole-3-amine | 1. NaNO₂ 2. Potassium difluoromethyl trifluoroborate, Cu₂O | Not specified | Not specified | >64 (overall) | >99.5 | google.com |
| 3-(3,3-diisopropyltriaz-1-en-1-yl)pyrazoles | TFA, TMS-N₃ | 50 | 3-16 | 51-100 | Not specified | beilstein-journals.org |
Purification Techniques:
Standard laboratory techniques are employed to purify the intermediates and the final azido compound.
Recrystallization: This is a common and effective method for obtaining highly pure crystalline products. google.com For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related pyrazole derivative, was purified by recrystallization from an ethanol/water mixture to achieve a purity of over 99.5%. google.com
Chromatography: Column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts, especially when dealing with complex reaction mixtures or non-crystalline products. acs.org
Distillation: For volatile intermediates or products, distillation under reduced pressure can be an effective purification method.
By carefully controlling reaction conditions and employing appropriate purification strategies, the challenges in synthesizing this compound can be overcome to produce a high-purity compound suitable for advanced applications.
Elucidation of Reactivity Profiles and Reaction Mechanisms of 3 Azido 1 Methyl 1h Pyrazole
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Definitive Click Chemistry Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and broad functional group tolerance. organic-chemistry.orgnih.gov 3-azido-1-methyl-1H-pyrazole serves as a versatile building block in this reaction, enabling the synthesis of a diverse range of 1,2,3-triazole-containing pyrazole (B372694) derivatives. This reaction is characterized by its mild reaction conditions, often proceeding at room temperature in various solvents, including aqueous media. organic-chemistry.orgacs.org
Regioselectivity and Stereochemical Control in Triazole Formation
A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org In the reaction of this compound with terminal alkynes, the copper catalyst orchestrates the cycloaddition to afford the 1-(1-methyl-1H-pyrazol-3-yl)-4-substituted-1H-1,2,3-triazole isomer. This high degree of control is a direct consequence of the reaction mechanism, which proceeds through a copper-acetylide intermediate. nih.gov The stereochemical integrity of substituents on the alkyne partner is typically maintained throughout the reaction, a crucial aspect for applications in medicinal chemistry and materials science.
Substrate Scope and Limitations with Diverse Alkyne Partners
The versatility of the CuAAC reaction is further highlighted by the broad range of alkyne partners that can react with this compound. Both electron-rich and electron-deficient terminal alkynes participate effectively in the cycloaddition. However, the reaction is generally limited to terminal alkynes, as internal alkynes are typically unreactive under standard CuAAC conditions. organic-chemistry.org The steric hindrance near the alkyne can also influence the reaction rate, with bulkier substituents sometimes requiring longer reaction times or elevated temperatures.
Table 1: Examples of Alkyne Substrates in CuAAC with this compound
| Alkyne Partner | Resulting Triazole Product | Typical Reaction Conditions |
|---|---|---|
| Phenylacetylene | 1-(1-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole | CuSO4/Sodium Ascorbate, t-BuOH/H2O, rt |
| Propargyl alcohol | (1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methanol | CuI, DIPEA, THF, rt |
| 1-Ethynyl-4-fluorobenzene | 4-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole | CuSO4/Sodium Ascorbate, t-BuOH/H2O, rt |
| 3,3-Dimethyl-1-butyne | 4-(tert-butyl)-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole | CuI, Et3N, CH2Cl2, rt |
Mechanistic Pathways of the CuAAC Reaction
The currently accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the formation of a copper(I)-acetylide from the terminal alkyne. nih.gov This intermediate then coordinates with the azide (B81097), this compound. A subsequent intramolecular cyclization forms a six-membered copper-triazolide intermediate. Protonolysis of this intermediate releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue. nih.gov While a mononuclear copper species was initially proposed, recent experimental and computational studies suggest that a dinuclear copper species may be involved, facilitating the key bond-forming steps. nih.gov
Thermal and Photochemical Decomposition of the Azido (B1232118) Group
The azido group in this compound is susceptible to decomposition under thermal and photochemical conditions, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. rsc.org The stability of azidopyrazoles can be influenced by the presence of other substituents on the pyrazole ring. For instance, the presence of nitro groups can affect the thermal behavior of the molecule. nih.gov
Generation and Characterization of Nitrene Intermediates
The primary product of the thermal or photochemical decomposition of this compound is the corresponding 1-methyl-1H-pyrazol-3-yl nitrene. nih.govnih.gov These nitrenes are highly reactive, short-lived species that are typically not isolated but are studied through trapping experiments or spectroscopic techniques at low temperatures. researchgate.net The nitrene can exist in either a singlet or a triplet electronic state, with their relative energies and reactivity being dependent on the molecular structure. nih.gov The characterization of such transient intermediates is often challenging and may rely on computational studies to complement experimental observations.
Intramolecular Rearrangements and Cyclizations
Once generated, the 1-methyl-1H-pyrazol-3-yl nitrene can undergo a variety of intramolecular reactions. One common pathway for pyrazolyl nitrenes is ring-opening, which can lead to the formation of a cyano-substituted species. nih.gov This fragmentation is often a facile process, particularly from the singlet state of the nitrene. nih.gov The potential for intramolecular C-H insertion or cyclization reactions also exists, depending on the substitution pattern of the pyrazole ring and the reaction conditions. For example, the thermolysis of a related 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid was reported to result in an unusual transformation involving the reduction of the azido group to an amine and oxidative functionalization of the methyl group, a process suggested to proceed through a nitrene intermediate and subsequent ring-opening and recyclization. nih.gov
Table 2: Potential Products from the Decomposition of this compound
| Decomposition Condition | Intermediate | Potential Product(s) | Reaction Pathway |
|---|---|---|---|
| Thermal (e.g., reflux in high-boiling solvent) | 1-methyl-1H-pyrazol-3-yl nitrene (singlet/triplet) | Ring-opened cyano compounds | Intramolecular rearrangement/fragmentation |
| Photochemical (e.g., UV irradiation) | 1-methyl-1H-pyrazol-3-yl nitrene (singlet/triplet) | Ring-opened cyano compounds, products of intermolecular reactions with solvent or trapping agents | Intramolecular rearrangement/fragmentation, intermolecular reactions |
Diverse Chemical Transformations of the Azido Group and Pyrazole Ring
The chemical behavior of this compound is characterized by the distinct and interactive reactivities of its two key functional components: the azido group and the pyrazole ring. The azido group primarily undergoes reactions such as nucleophilic displacement, reduction, and cycloadditions, while the pyrazole ring's aromatic character is influenced by the electronic effects of the azido substituent, dictating its susceptibility to electrophilic and nucleophilic attack.
The azide functionality in this compound is a versatile reactive site. It can be reduced to the corresponding amine, and it can participate in powerful cycloaddition reactions to form triazoles. While direct intermolecular nucleophilic displacement of the azido group is less common, it can be involved in intramolecular rearrangements.
Nucleophilic Displacement and Rearrangements:
Direct intermolecular nucleophilic substitution of the azido group in azido-heterocycles is not a commonly reported transformation. However, the azide can participate in intramolecular reactions. For instance, vicinal azido heteroaryl carboxaldehydes have been shown to undergo ring-opening and ring-closure reactions, leading to rearranged products. In the case of certain indole (B1671886) derivatives, this rearrangement can be accompanied by a nucleophilic tele-substitution, where an azide group is introduced at a distant position on the ring acs.org. While not a direct displacement on the this compound, this highlights the potential for complex intramolecular processes involving the azido group.
Reduction Reactions:
A significant and widely utilized transformation of the azido group is its reduction to a primary amine. This conversion is a key step in the synthesis of various heterocyclic compounds, as 3-amino-1-methyl-1H-pyrazole is a valuable building block. Several methods are available for this reduction, each with its own advantages in terms of mildness and chemoselectivity.
Commonly employed methods for the reduction of azides include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum (Pt). It is a highly efficient method for reducing azides to amines. The reaction proceeds by the addition of hydrogen across the nitrogen-nitrogen bonds of the azide, ultimately leading to the liberation of nitrogen gas and the formation of the amine.
Staudinger Reaction: A very mild method for the reduction of azides, the Staudinger reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to convert the azide into an iminophosphorane intermediate. This intermediate is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide organic-chemistry.orgorganic-chemistry.org. The mild conditions of this reaction make it compatible with a wide range of other functional groups.
Reduction with Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce azides to amines libretexts.org. However, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce azides on its own but can be effective in the presence of activating agents youtube.comyoutube.com.
| Reduction Method | Reagents | General Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | 3-Amino-1-methyl-1H-pyrazole | High efficiency, clean reaction youtube.comgoogle.com. |
| Staudinger Reaction | 1. Triphenylphosphine (PPh₃) 2. H₂O | 3-Amino-1-methyl-1H-pyrazole | Very mild conditions, high chemoselectivity organic-chemistry.orgorganic-chemistry.org. |
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 3-Amino-1-methyl-1H-pyrazole | Powerful reducing agent, less chemoselective libretexts.org. |
1,3-Dipolar Cycloaddition Reactions:
The azido group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes. This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings youtube.comwikipedia.orgnih.gov.
When this compound reacts with an alkyne, it forms a 1,2,3-triazole ring. This reaction can be performed thermally, but often requires high temperatures and may lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) if an unsymmetrical alkyne is used researchgate.netresearchgate.net. The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has largely overcome these limitations, providing exclusively the 1,4-disubstituted triazole regioisomer under mild conditions libretexts.org. Ruthenium catalysts, on the other hand, can selectively yield the 1,5-regioisomer.
This reactivity allows for the straightforward linkage of the pyrazole scaffold to a wide variety of other molecules, a strategy widely used in medicinal chemistry and materials science.
| Cycloaddition Type | Dipolarophile | Product | Conditions/Catalyst | Regioselectivity |
| Huisgen Cycloaddition | Alkyne | 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole derivative | Thermal | Mixture of 1,4- and 1,5-isomers researchgate.netresearchgate.net. |
| CuAAC ("Click" Chemistry) | Terminal Alkyne | 1,4-disubstituted-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole | Cu(I) salts | Exclusively 1,4-isomer libretexts.org. |
| RuAAC | Terminal Alkyne | 1,5-disubstituted-1-(1-methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole | Ru(II) complexes | Predominantly 1,5-isomer researchgate.net. |
The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly modulated by the substituents it bears. The azido group at the C3 position is generally considered to be an electron-withdrawing group through the inductive effect. This electronic influence affects the susceptibility of the pyrazole ring to both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution:
In general, the pyrazole ring undergoes electrophilic aromatic substitution (SEAr) preferentially at the C4 position. This is because the C4 position is the most electron-rich, and the cationic intermediate (a Wheland intermediate) formed upon attack at this position is more stable than the intermediates formed from attack at C3 or C5.
The presence of the electron-withdrawing azido group at C3 is expected to deactivate the pyrazole ring towards electrophilic attack, making the reaction slower than in unsubstituted or alkyl-substituted pyrazoles. The deactivating effect is due to the inductive withdrawal of electron density from the ring system, which makes it less nucleophilic. Nevertheless, if an electrophilic substitution reaction were to occur, it would still be predicted to take place at the C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions wikipedia.orgmasterorganicchemistry.comlibretexts.orglumenlearning.combyjus.com.
Nucleophilic Aromatic Substitution:
The C3 and C5 positions of the pyrazole ring are inherently more electron-deficient due to their proximity to the electronegative nitrogen atoms. The presence of an additional electron-withdrawing group, such as the azido group at C3, further increases the electrophilicity of the ring carbons, particularly C5. This enhanced electron deficiency makes the pyrazole ring more susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present at the C5 position libretexts.orgnih.gov. While the azido group itself is not typically a leaving group in SNAr, its presence activates the ring for such reactions at other positions.
| Position | General Reactivity | Influence of 3-Azido Group | Potential Reactions |
| C4 | Nucleophilic (electron-rich) | Deactivated towards electrophiles | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) - expected to be slow. |
| C5 | Electrophilic (electron-deficient) | Activated towards nucleophiles | Nucleophilic Aromatic Substitution (if a leaving group is present). |
| N1-CH₃ | - | - | N-dealkylation (under harsh conditions). |
| N2 | Basic, Nucleophilic | Basicity reduced by the electron-withdrawing azido group | Protonation, Alkylation (less favored than in electron-rich pyrazoles). |
Strategic Applications of 3 Azido 1 Methyl 1h Pyrazole in Complex Molecular Architecture Synthesis
Construction of Advanced 1,2,3-Triazole Hybrid Systems
The most prominent application of 3-azido-1-methyl-1H-pyrazole is in the synthesis of pyrazole-1,2,3-triazole hybrid molecules. These systems are readily accessed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". beilstein-journals.orgmdpi.com This 1,3-dipolar cycloaddition reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. acs.orgnih.gov
The reaction involves treating this compound with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. beilstein-journals.orgmdpi.com The versatility of this method is remarkable, as a wide array of functional groups are tolerated on the alkyne partner, enabling the synthesis of large libraries of diverse pyrazole-triazole hybrids. beilstein-journals.org This strategy allows for the systematic exploration of structure-activity relationships by easily modifying the substituent introduced via the alkyne.
The resulting hybrid molecules, which covalently link a pyrazole (B372694) and a 1,2,3-triazole ring, are of significant interest in medicinal chemistry. Both individual heterocycles are known pharmacophores, and their combination can lead to novel compounds with enhanced or unique biological activities.
| Alkyne Reactant | Product Structure | Typical Reaction Conditions | Yield Range |
|---|---|---|---|
| Phenylacetylene | ![]() | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rt | High to Quantitative beilstein-journals.org |
| Propargyl alcohol | ![]() | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rt | High to Quantitative beilstein-journals.org |
| Ethyl propiolate | ![]() | CuI, Organic Base, Solvent (e.g., DMF, CH₃CN) | Good to High nih.gov |
| 1-Ethynylcyclohexan-1-ol | ![]() | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rt | High beilstein-journals.org |
Development of Fused and Bridged Heterocyclic Scaffolds
Beyond the construction of simple bi-heterocyclic hybrids, the azide (B81097) functionality in this compound serves as a latent reactive site for the synthesis of more complex fused and bridged ring systems. These transformations often rely on intramolecular reactions, where the azide group reacts with another functional group within the same molecule or with a C-H bond of the pyrazole ring itself.
One potential pathway involves the thermal or photochemical decomposition of the azide to form a highly reactive nitrene intermediate. This nitrene can subsequently undergo intramolecular C-H insertion into the C-4 or C-5 position of the pyrazole ring, which would lead to the formation of a strained but novel dihydropyrazolo[3,4-b]azirine scaffold. While not specifically documented for this exact molecule, the thermolysis of other azido-heterocycles to generate fused systems via nitrene intermediates is a known strategy. mdpi.com
Another established transformation for azido-heterocycles is the intramolecular cyclization involving adjacent ring nitrogens, leading to an azide-tetrazole equilibrium. For instance, certain 5-azidopyrazolo[4,3-e] beilstein-journals.orgderpharmachemica.comwikipedia.orgtriazines are known to exist in a tautomeric equilibrium with their fused pyrazolo[4,3-e]tetrazolo[1,5-b] beilstein-journals.orgderpharmachemica.comwikipedia.orgtriazine isomers. nih.gov This ring-chain tautomerism highlights the potential for the azide group in this compound to participate in intramolecular cycloadditions with suitably positioned nitrogen atoms or other dipolarophiles, giving rise to novel fused pyrazole systems like pyrazolo[5,1-c] beilstein-journals.orgderpharmachemica.comwikipedia.orgtriazoles or pyrazolo[1,5-b] beilstein-journals.orgderpharmachemica.comwikipedia.orgtriazines. beilstein-archives.orgnih.gov Such reactions provide a direct entry into complex, nitrogen-rich heterocyclic frameworks that are otherwise challenging to synthesize. monash.edu
Role in the Synthesis of Oligomers and Polymers
The utility of this compound extends into macromolecular chemistry, where it can function as a key monomer for the synthesis of functional oligomers and polymers. The same azide-alkyne cycloaddition chemistry used for small molecules can be adapted for polymerization reactions. In this context, this compound can act as an "A-type" monomer in step-growth polymerizations.
When reacted with a "B₂-type" monomer containing two alkyne functionalities (a dialkyne), a linear polymer is formed through a polycycloaddition process. The resulting polymer backbone consists of repeating pyrazole units linked by 1,2,3-triazole rings. This method allows for the creation of well-defined polymer architectures where the pyrazole moiety is regularly incorporated into the main chain. The properties of these polymers can be fine-tuned by varying the structure of the dialkyne co-monomer. mdpi.com The incorporation of the polar, nitrogen-rich pyrazole and triazole rings can impart unique solubility, thermal stability, and metal-coordinating properties to the final material.
| Monomer A | Hypothetical Monomer B₂ (Dialkyne) | Resulting Polymer Repeating Unit | Polymerization Type |
|---|---|---|---|
| This compound | 1,4-Diethynylbenzene | ![]() | Azide-Alkyne Polycycloaddition |
| This compound | 1,7-Octadiyne | ![]() | Azide-Alkyne Polycycloaddition |
Precursor for Multifunctionalized Building Blocks
The azide group in this compound is not only a reactant for cycloadditions but also a versatile precursor that can be chemically transformed into other valuable functional groups. This capability allows the molecule to serve as a launchpad for the synthesis of a variety of multifunctionalized pyrazole building blocks.
A primary example of this is the Staudinger reduction, which provides a mild and efficient method for converting the azide into a primary amine. wikipedia.orgorganic-chemistry.org The reaction typically involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is then hydrolyzed to yield the corresponding amine and a phosphine oxide byproduct. ysu.am This transformation converts this compound into 3-amino-1-methyl-1H-pyrazole, a highly valuable synthetic intermediate. This amino-pyrazole can then be used in a vast range of subsequent reactions, including amide bond formation, urea (B33335) synthesis, and as a nucleophile in the construction of other heterocyclic rings. enamine.net
Furthermore, the azide group can participate as a 1,3-dipole in cycloaddition reactions with dipolarophiles other than alkynes. For instance, its reaction with nitriles can lead to the formation of tetrazole rings, creating pyrazolyl-tetrazole hybrid structures, which are another important class of nitrogen-rich compounds. mdpi.com This reactivity underscores the role of this compound as a key starting material for generating diverse, highly functionalized pyrazole derivatives.
| Reaction | Reagents | Product | Significance of Product |
|---|---|---|---|
| Staudinger Reduction | 1. PPh₃ 2. H₂O | ![]() | Versatile precursor for amides, ureas, and fused heterocycles. organic-chemistry.org |
| [3+2] Cycloaddition with Nitriles | R-C≡N, Heat or Catalyst | ![]() | Access to pyrazole-tetrazole hybrid scaffolds. mdpi.com |
Rigorous Spectroscopic and Computational Investigations of 3 Azido 1 Methyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 3-azido-1-methyl-1H-pyrazole, a combination of ¹H and ¹³C NMR, along with advanced techniques, would provide a complete picture of its atomic connectivity and stereochemistry.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole (B372694) ring and the methyl group. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the azide (B81097) group and the electron-donating effect of the methyl group. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the pyrazole ring and the methyl substituent, providing insight into the electronic environment of each carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~3.8 | ~35-40 |
| H-4 | ~6.0 | ~100-105 |
| H-5 | ~7.5 | ~130-135 |
| C-3 | - | ~145-150 |
| C-4 | - | ~100-105 |
| C-5 | - | ~130-135 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish the coupling between adjacent protons on the pyrazole ring. HSQC would correlate each proton to its directly attached carbon atom. HMBC would reveal longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the position of the methyl and azide substituents on the pyrazole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
The most prominent feature in the IR and Raman spectra of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (νas N₃). This band typically appears in the range of 2100-2160 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the pyrazole ring.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |
| Azide (-N₃) | Symmetric Stretch | 1200 - 1350 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Methyl) | Stretch | 2850 - 3000 |
| C=N (Ring) | Stretch | 1500 - 1600 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₄H₅N₅), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.
A key fragmentation pathway for azido (B1232118) compounds is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. This would result in a prominent fragment ion in the mass spectrum. Further fragmentation of the pyrazole ring would lead to other characteristic ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Species | Predicted m/z |
|---|---|
| [M]⁺ | 123.0545 |
Note: m/z values are for the most abundant isotopes.
By analyzing the precise masses and relative abundances of the molecular ion and its fragment ions, the elemental formula can be confirmed, and the structural arrangement of the atoms can be inferred, providing corroborating evidence for the structure determined by NMR and vibrational spectroscopy.
X-ray Crystallography for Precise Solid-State Structural Elucidation and Conformational Analysis
While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, extensive crystallographic data on substituted pyrazoles provide a strong basis for predicting its solid-state structure. nih.gov X-ray crystallography stands as an invaluable tool for the unambiguous determination of molecular structures, offering precise data on bond lengths, bond angles, and intermolecular interactions in the crystalline state.
The core structure of this compound consists of a planar, five-membered pyrazole ring. Crystallographic studies of various pyrazole derivatives consistently show bond lengths characteristic of an aromatic heterocyclic system. nih.gov For comparison, typical bond lengths within substituted pyrazole rings determined by X-ray diffraction are presented in Table 1. These values are consistent across a range of substituted pyrazoles, suggesting that the geometry of the pyrazole ring in this compound would be similar. nih.gov
Table 1: Typical Bond Lengths in Substituted Pyrazole Rings from X-ray Crystallography
| Bond | Typical Length (Å) | Source |
|---|---|---|
| N1–N2 | 1.347 | nih.gov |
| N2–C3 | 1.363 | nih.gov |
| C3–C4 | 1.392 | nih.gov |
| C4–C5 | 1.364 | nih.gov |
This is an interactive table based on data from analogous compounds.
The conformation of the azido group relative to the pyrazole ring is a key structural feature. In related azido-nitro pyrazole compounds, the azido group has been observed to lie in the same plane as the pyrazole ring. nih.gov For instance, in 1-azidomethyl-3-azido-4-nitropyrazole, the dihedral angle between the azido group at the C3 position and the pyrazole ring is minimal (e.g., N4–N3–C1–N2 is 6.4°). nih.gov This planarity is often influenced by electrostatic interactions with other substituents. nih.gov In azidomethyl compounds, the azido group can be directed toward the pyrazole ring; however, the presence of other substituents can cause it to orient away due to electrostatic repulsion. nih.gov Therefore, in this compound, a nearly planar conformation is expected, with the azido group lying close to the plane of the pyrazole ring, though its precise orientation could be influenced by crystal packing forces.
Quantum Chemical Computations: A Deeper Understanding of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a powerful and widely used computational method for investigating the molecular geometry and electronic properties of heterocyclic compounds, including pyrazole derivatives. arabjchem.orgnih.gov By employing functionals such as B3LYP combined with basis sets like 6-31G(d,p), researchers can accurately calculate the optimized molecular structure, total energy, and other thermodynamic properties of molecules in the gas phase or in solution. nih.govnih.gov
For this compound, DFT calculations would begin with a full geometry optimization to find the lowest energy conformation. This process yields theoretical values for bond lengths and angles, which are typically in good agreement with experimental data from X-ray diffraction for similar molecules. nih.govrdd.edu.iq The calculations for various pyrazole derivatives confirm the planarity of the pyrazole ring, with dihedral angles close to zero. rdd.edu.iq The optimized geometry provides the foundation for all subsequent computational analyses, including vibrational frequencies and molecular orbital calculations.
Table 2: Representative Calculated Geometric Parameters for a Substituted Pyrazole Ring using DFT
| Parameter | Calculated Value | Source |
|---|---|---|
| Bond Length (Å) | ||
| N1-N2 | 1.371 | nih.gov |
| N2-C3 | 1.324 | nih.gov |
| C3-C4 | 1.421 | nih.gov |
| C4-C5 | 1.374 | nih.gov |
| C5-N1 | 1.381 | nih.gov |
| **Bond Angle (°) ** | ||
| C5-N1-N2 | 111.6 | rdd.edu.iq |
| N1-N2-C3 | 103.9 | rdd.edu.iq |
This is an interactive table compiled from data on analogous pyrazole systems.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to have significant electron density localized on the pyrazole ring and the azido group, while the LUMO would be distributed across the π-system of the heterocycle. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of chemical behavior. asrjetsjournal.org These include:
Ionization Potential (IP) ≈ -EHOMO
Electron Affinity (EA) ≈ -ELUMO
Chemical Hardness (η) = (IP - EA) / 2
Chemical Potential (μ) = -(IP + EA) / 2
Electrophilicity Index (ω) = μ² / (2η)
These descriptors help to quantify the molecule's resistance to change in its electron distribution and its propensity to react as an electrophile. asrjetsjournal.orgresearchgate.net
Table 3: Representative Calculated FMO Energies and Reactivity Descriptors for Pyrazole Derivatives
| Parameter | Value (eV) | Source |
|---|---|---|
| EHOMO | -5.818 | nih.gov |
| ELUMO | -1.015 | nih.gov |
| HOMO-LUMO Gap (ΔE) | 4.803 | nih.gov |
| Chemical Potential (μ) | -3.417 | nih.gov |
| Chemical Hardness (η) | 2.402 | nih.gov |
This is an interactive table based on data for a representative pyrazole-hydrazone derivative.
Computational chemistry provides a reliable means of predicting spectroscopic data, which can aid in the characterization of novel compounds. DFT calculations are frequently used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) spectra. nih.govderpharmachemica.com For this compound, theoretical vibrational analysis would predict characteristic stretching and bending modes for the pyrazole ring, the C-H bonds, the N-methyl group, and, notably, the asymmetric and symmetric stretching vibrations of the azido (N₃) group, which typically appear as a strong, sharp peak in the IR spectrum. derpharmachemica.com
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, calculations on related azido-nitropyrazoles have shown that the chemical shift of the pyrazole ring protons is significantly influenced by the position and electronic nature of substituents like the azido group. nih.gov
DFT calculations are also crucial for exploring conformational preferences. As discussed in the context of X-ray crystallography, the orientation of the azido group relative to the pyrazole ring is of interest. nih.gov Computational potential energy surface scans, where the dihedral angle between the substituent and the ring is systematically varied, can identify the most stable conformers and the energy barriers to rotation. arabjchem.org Studies on related azidomethyl pyrazoles suggest that conformations where the azido group is planar with the pyrazole ring are energetically favored, though this can be influenced by steric and electronic effects from other substituents. nih.gov
Rational Design and Synthesis of 3 Azido 1 Methyl 1h Pyrazole Derivatives and Analogs
Modifications to the N1-Methyl Group and its Impact on Reactivity
The N1-substituent on the pyrazole (B372694) ring plays a crucial role in determining the electronic properties and reactivity of the molecule. While the methyl group in 3-azido-1-methyl-1H-pyrazole serves as a simple alkyl substituent, its replacement with other groups can significantly influence the characteristics of the azido (B1232118) functionality and the pyrazole core.
Research into related azole compounds has demonstrated that modifying the N1-substituent is a viable strategy for creating analogs with tailored properties. For instance, the synthesis of N-alkyl azido and nitratoalkyl nitropyrazoles has been achieved by first introducing hydroxyalkyl groups at the N1 position, followed by conversion to the corresponding azides or nitrates. nih.gov The general synthetic approach involves reacting a pyrazole with an appropriate haloalkanol or formaldehyde to introduce a hydroxyalkyl chain, which is then functionalized. nih.gov
| Modification at N1-Position | Synthetic Precursor | Resulting Functional Group | Potential Impact on Reactivity |
| N-CH₂OH | 3-Azido-1H-pyrazole, Formaldehyde | N-Hydroxymethyl | Intermediate for further functionalization. |
| N-CH₂CH₂OH | 3-Azido-1H-pyrazole, 2-Bromoethanol | N-Hydroxyethyl | Allows for the introduction of a more flexible side chain. |
| N-CH₂N₃ | N-Halomethyl-3-azidopyrazole, Sodium Azide (B81097) | N-Azidomethyl | Increases nitrogen content and potential for forming poly-azole systems. |
| N-Aryl | 3-Azido-1H-pyrazole, Aryl Halide | N-Aryl | Modulates electronic properties through resonance and inductive effects. |
Installation of Additional Functional Groups on the Pyrazole Ring
The introduction of additional functional groups onto the pyrazole ring of this compound is a primary strategy for creating a diverse library of derivatives. The positions C4 and C5 are the most common sites for substitution, and the nature of the installed group can dramatically alter the molecule's chemical and physical properties. mdpi.com
Nitration: The introduction of a nitro group (—NO₂) is a common modification that significantly impacts the electronic nature of the pyrazole ring, making it more electron-deficient. Nitration of N-alkylpyrazoles can be achieved using various nitrating agents. For example, nitration of 1-hydroxymethyl-3-nitropyrazole with fuming nitric acid can lead to the introduction of a second nitro group at the C4 position. nih.gov Similarly, 1-methylpyrazole can be nitrated to yield 1-methyl-3-nitropyrazole, a precursor for azido derivatives. nih.gov
Halogenation: Halogen atoms (F, Cl, Br, I) can be introduced onto the pyrazole ring to serve as versatile synthetic handles for further cross-coupling reactions or to modulate lipophilicity. Regioselective halogenation can be achieved depending on the directing effects of existing substituents and the choice of halogenating agent. mdpi.com For instance, N-chlorosuccinimide (NCS) or 1,2-dibromotetrachloroethane can be used for chlorination and bromination, respectively. mdpi.com
Formylation: The Vilsmeier-Haack reaction is a classical method for introducing a formyl group (—CHO) at the C4 position of the pyrazole ring. mdpi.comnih.gov This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting pyrazole-4-carbaldehyde is a valuable intermediate for synthesizing a wide range of derivatives, including Schiff bases, chalcones, and fused heterocyclic systems. nih.govresearchgate.net
Other Functionalizations: A variety of other functional groups can be installed. For example, aminopyrazoles can be synthesized from α,β-unsaturated nitriles reacting with hydrazine (B178648) derivatives, providing a route to pyrazoles with amino groups that can be further modified. mdpi.com Palladium-catalyzed cross-coupling reactions offer a modern and efficient method for introducing aryl, heteroaryl, and other groups onto the pyrazole core, provided a suitable halide is present on the ring. acs.org
| Functional Group | Typical Reagents | Position of Installation | Key Research Finding |
| Nitro (—NO₂) | Fuming Nitric Acid, Acetyl Nitrate | C4 | Nitration can occur alongside functionalization of N1-alkyl chains, enhancing the energetic properties of the molecule. nih.gov |
| Halogen (—Cl, —Br) | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | C4, C5 | Halogenated pyrazoles are key intermediates for cross-coupling reactions to build more complex structures. mdpi.com |
| Formyl (—CHO) | POCl₃, DMF (Vilsmeier-Haack) | C4 | 4-Formylpyrazoles are versatile precursors for the synthesis of various fused and non-fused derivatives. nih.gov |
| Amino (—NH₂) | From cyanoketones and hydrazine | C5 | 5-Aminopyrazoles are crucial building blocks for constructing fused pyrimidine rings. mdpi.com |
Heterocyclic Ring Fusions and Annulations Involving the Azidopyrazole Core
The azido group at the C3 position of this compound is a key functional group for constructing fused heterocyclic systems, most notably through cycloaddition reactions. The pyrazole ring itself can also be annulated with other rings by leveraging functional groups at other positions.
Triazole Formation via Click Chemistry: The azide functionality is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings. nih.gov Reacting this compound with various alkynes provides a straightforward and highly efficient route to a diverse range of 1-methyl-3-(1,2,3-triazol-1-yl)-1H-pyrazole derivatives. This strategy allows for the connection of the pyrazole core to a wide array of other molecular fragments.
Formation of Fused Pyrazolo-Heterocycles: Functional groups installed on the pyrazole ring can be used to build fused ring systems.
Pyrazolo[1,5-a]pyrimidines: These can be synthesized from 5-aminopyrazole derivatives which react with 1,3-bielectrophilic compounds. mdpi.com
Pyrazolo[3,4-b]pyridines: These systems can be constructed by forming the pyridine ring onto a pre-existing functionalized pyrazole, for example, from an aminopyrazole carbaldehyde. mdpi.com
Pyrano[2,3-c]pyrazoles: These fused systems can be synthesized through multi-component reactions involving a pyrazole derivative, an aldehyde, and a source of active methylene, such as malononitrile. mdpi.com
The azide group itself can participate in intramolecular cyclizations to form fused systems. For instance, azides ortho to another nitrogen-containing ring can sometimes cyclize to form tetrazole-fused systems, which exist in equilibrium with the open-chain azide form. nih.govnih.gov
| Fused Heterocycle | Key Precursor | General Synthetic Method | Significance |
| 1,2,3-Triazole (via side chain) | This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Modular and highly efficient method for linking the pyrazole to other molecules. nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1-methyl-1H-pyrazole | Condensation with 1,3-dicarbonyl compounds or equivalents | Access to a privileged heterocyclic scaffold in medicinal chemistry. mdpi.com |
| Pyrazolo[3,4-b]pyridine | 4-Formyl-5-amino-1-methyl-1H-pyrazole | Friedländer annulation or related cyclocondensations | Creates a fused system with distinct electronic and biological properties. mdpi.com |
| Tetrazolo[1,5-b]pyrazole | (Hypothetical) Intramolecular cyclization | Thermal or photochemical conditions | Represents a potential valence isomerization of the azidopyrazole. nih.govnih.gov |
Stereochemical Control in Derivative Synthesis
Achieving stereochemical control is crucial when synthesizing derivatives of this compound that contain chiral centers, as the biological activity and material properties of stereoisomers can differ significantly. Stereocenters can be introduced on substituents attached to the pyrazole ring or within fused ring systems.
Asymmetric Catalysis: One of the most powerful methods for achieving stereocontrol is through asymmetric catalysis. For pyrazole derivatives, chiral transition metal complexes can be used to catalyze reactions that create new stereocenters with high enantioselectivity. For example, chiral cobalt(III) complexes have been successfully employed for the enantioselective C-H functionalization of pyrazole-substituted arenes to synthesize chiral β-amino alcohols. acs.org This methodology could potentially be adapted to introduce chiral side chains onto the this compound core.
Substrate-Controlled Synthesis: Stereochemistry can also be controlled by using chiral starting materials or auxiliaries. When a chiral substituent is already present on the pyrazole or a reacting partner, it can direct the stereochemical outcome of subsequent reactions through steric hindrance or other electronic effects.
Determination of Stereochemistry: Once chiral derivatives are synthesized, the determination of their absolute and relative stereochemistry is essential. This is typically accomplished using a combination of spectroscopic and analytical techniques.
NMR Spectroscopy: Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of diastereomers by analyzing through-space correlations between protons. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of a crystalline compound. acs.org
The importance of stereochemistry has been highlighted in studies of pyrazole-containing bioactive molecules, where specific endo- or exo-configurations of fused bicyclic systems were found to be critical for biological activity. acs.org Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is a key aspect of the rational design of novel this compound derivatives.
Conclusion and Future Directions in 3 Azido 1 Methyl 1h Pyrazole Research
Synthesis and Reactivity Summary
The synthesis and reactivity of 3-azido-1-methyl-1H-pyrazole are dictated by the interplay between the aromatic pyrazole (B372694) core and the energetic azide (B81097) group.
Synthesis: The most common and logical synthetic route to this compound begins with its corresponding amino precursor, 3-amino-1-methyl-1H-pyrazole. The synthesis proceeds via a two-step process:
Diazotization: The primary amino group of 3-amino-1-methyl-1H-pyrazole is converted into a diazonium salt. This is typically achieved by treating the aminopyrazole with a source of nitrous acid, such as sodium nitrite (B80452), under cold, acidic conditions (e.g., using hydrochloric acid). dtu.dknih.govresearchgate.net The resulting 1-methyl-1H-pyrazole-3-diazonium salt is a highly reactive intermediate.
Azide Substitution: The in-situ generated diazonium salt is then quenched with an azide source, most commonly sodium azide (NaN₃). The azide ion displaces the dinitrogen molecule (N₂) from the diazonium salt to yield the final product, this compound. nih.gov
This method is a standard and effective way to introduce an azide group onto an aromatic or heteroaromatic ring.
Reactivity: The reactivity of this compound is dominated by the chemistry of the azide functional group. The principal reactions include 1,3-dipolar cycloadditions and thermal or photochemical decomposition.
1,3-Dipolar Cycloaddition: As a 1,3-dipole, the azide group readily undergoes cycloaddition reactions with various "dipolarophiles," particularly alkynes and alkenes. wikipedia.org The reaction with an alkyne, known as the Huisgen cycloaddition, produces a 1,2,3-triazole ring. wikipedia.orgyoutube.com This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate minimal byproducts. ijrpc.comorganic-chemistry.org The copper-catalyzed version of this reaction (CuAAC) proceeds at room temperature and offers excellent regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. ijrpc.comorganic-chemistry.org
Thermal and Photochemical Decomposition: Upon heating or irradiation with UV light, aryl and vinyl azides can extrude a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. worktribe.comacs.orgresearchgate.net The resulting 1-methyl-1H-pyrazol-3-nitrene is electron-deficient and can undergo several rapid subsequent reactions, including:
Intramolecular Rearrangement: The nitrene can rearrange, potentially leading to ring expansion or the formation of other heterocyclic systems.
Hydrogen Abstraction: In the presence of hydrogen-donating solvents, the nitrene can abstract hydrogen atoms to form the corresponding aminopyrazole. worktribe.com
Intermolecular Reactions: The nitrene can react with other molecules in the medium, for example, by inserting into C-H bonds or adding to double bonds.
Table 1: Summary of Key Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,4-Disubstituted Pyrazolyl-Triazole | High yield, high regioselectivity, bioorthogonal. |
| Thermal Decomposition | Heat (Δ) | Pyrazolyl-Nitrene Intermediate | Leads to various products via rearrangement or insertion. |
| Photochemical Decomposition | UV Light (hν) | Pyrazolyl-Nitrene Intermediate | Alternative method to generate the reactive nitrene species. |
Emerging Frontiers in Pyrazole-Azide Chemistry
The unique combination of a biologically significant pyrazole scaffold and a versatile azide handle has propelled pyrazole-azides into several cutting-edge areas of chemical research.
Bioorthogonal Chemistry and Chemical Biology: The azide group is a premier bioorthogonal handle, meaning it reacts selectively in complex biological environments without interfering with native biochemical processes. nih.gov This property is exploited in "click chemistry" applications for labeling and tracking biomolecules. mdpi.com Pyrazole-azides like this compound can be used to tag proteins, glycans, or nucleic acids. mdpi.com Once attached, the azide can be selectively reacted with a reporter molecule (e.g., a fluorophore) containing an alkyne, allowing for visualization and study of biological processes in living systems. mdpi.com
Medicinal Chemistry and Drug Discovery: The pyrazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. nih.govnih.gov The azide group serves as a versatile synthetic handle for creating libraries of novel pyrazole derivatives through click chemistry. This allows for the rapid generation of diverse molecules for screening against biological targets such as kinases, enzymes, and receptors. mdpi.com For instance, pyrazole-azides have been used as precursors to synthesize probes for histone deacetylase (HDAC) inhibitors. nih.gov
Materials Science: The high nitrogen content and energetic nature of the azide group make azido-substituted heterocycles, including pyrazoles, candidates for the development of energetic materials. nih.gov Research into azidoalkyl nitropyrazoles has highlighted their potential as components in melt-cast explosives, where thermal stability and decomposition behavior are critical properties. nih.gov
Outlook for Novel Chemical Tools and Methodologies
The future of research involving this compound and related compounds is bright, with significant potential for the development of new chemical technologies.
Development of Advanced Chemical Probes: The stability and bioorthogonal reactivity of the pyrazole-azide scaffold make it an ideal platform for designing sophisticated chemical probes. Future work will likely focus on creating probes for "activity-based protein profiling" (ABPP), enabling the study of enzyme function directly in native biological systems. mdpi.com These tools could accelerate the discovery of new drug targets and the understanding of disease mechanisms.
Synthesis of Novel Heterocyclic Systems: The reactivity of the nitrene intermediate formed from azide decomposition offers a pathway to novel and complex heterocyclic structures. Controlled intramolecular reactions of substituted pyrazolyl-nitrenes could lead to the synthesis of fused pyrazole systems that are otherwise difficult to access. worktribe.com This opens up new chemical space for exploration in medicinal chemistry and materials science. nih.gov
Streamlining Drug Development: The efficiency and reliability of click chemistry reactions involving pyrazole-azides can streamline the drug discovery process. osu.edu By providing a robust method for linking molecular fragments, these compounds can be used in fragment-based drug discovery (FBDD) and the creation of libraries of potential drug candidates with high molecular diversity. This approach can reduce the time and cost associated with bringing new medicines to market. osu.edu
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-azido-1-methyl-1H-pyrazole, and what parameters ensure high yield?
The synthesis of this compound derivatives typically involves azide substitution via triazenylpyrazole precursors. For example, reactions are conducted using azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10.0 equiv) in methylene chloride at 50°C for 16 hours. Key parameters include maintaining stoichiometric excess of azide reagents, controlled heating, and purification via flash chromatography (cyclohexane/ethyl acetate gradients). Yields exceeding 85% are achievable under these conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
Essential techniques include:
- 1H/13C NMR : Azido protons appear as singlets near δ 7.5–10.5 ppm, while methyl groups resonate at δ 2.1–2.4 ppm. Substituents on the pyrazole ring influence shifts .
- IR Spectroscopy : The azide group exhibits a strong asymmetric stretch at ~2139 cm⁻¹, while nitrile or carbonyl groups (if present) show signals near 2231 cm⁻¹ .
- HRMS : Confirm molecular ion peaks (e.g., m/z 238.0961 for C12H10N6) to validate purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for azido pyrazole derivatives with varying substituents?
Discrepancies in chemical shifts often arise from solvent effects, substituent electronic properties, or tautomerism. For instance, benzyl-substituted derivatives (e.g., 3-azido-1-benzyl-5-methyl-pyrazole) exhibit downfield shifts due to electron-withdrawing groups. To resolve ambiguities:
Q. What strategies optimize the functionalization of this compound via click chemistry?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. Key considerations include:
- Catalyst system: CuSO4/ascorbate in THF/water at 50°C for 16 hours .
- Solvent polarity: Polar aprotic solvents enhance reaction rates.
- Purification: Use silica gel chromatography with ethyl acetate gradients to isolate triazole products .
- Monitor reaction progress via TLC (Rf ~0.55–0.67 in cyclohexane/ethyl acetate) .
Q. What challenges arise in crystallizing azido pyrazoles, and how can SHELX software improve structural determination?
Azido groups are thermally sensitive and prone to decomposition during X-ray exposure. Mitigation strategies:
Q. How should reaction conditions be adapted for scaling up the synthesis of this compound?
Scaling requires:
- Adjusting solvent volume-to-substrate ratios (e.g., 10 mL/g substrate).
- Optimizing column chromatography gradients (e.g., 0–25% ethyl acetate over 20 column volumes) to prevent band broadening .
- Implementing inline IR or HPLC monitoring to track azide conversion in real time .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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